molecular formula C11H11NO4 B7739995 (2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid

(2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B7739995
M. Wt: 221.21 g/mol
InChI Key: HGLMERMZXFKZOL-VOTSOKGWSA-N
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Description

(2E)-4-[(2-Methoxyphenyl)amino]-4-oxobut-2-enoic acid is an α,β-unsaturated carbonyl compound characterized by a conjugated enoic acid backbone and a 2-methoxyphenyl substituent. The (2E) configuration denotes the trans geometry of the double bond, which influences its electronic properties and reactivity.

Properties

IUPAC Name

(E)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLMERMZXFKZOL-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36847-94-6
Record name 4-(2-METHOXYANILINO)-4-OXO-2-BUTENOIC ACID
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Preparation Methods

Maleic Anhydride-Based Routes

Maleic anhydride serves as a versatile precursor due to its bifunctional reactivity. In one approach, 2-methoxyaniline reacts with maleic anhydride in acetic acid at 50–70°C, forming an intermediate maleamic acid. Subsequent thermal dehydration yields the target compound. The reaction proceeds via nucleophilic attack of the amine on the anhydride’s electrophilic carbonyl, followed by ring-opening and elimination of water (Scheme 1).

Scheme 1: Proposed mechanism for maleic anhydride-2-methoxyaniline condensation.

Key parameters:

  • Solvent: Acetic acid (acts as catalyst and solvent).

  • Temperature: 55–60°C optimizes reaction rate and minimizes byproducts.

  • Molar ratio: 1:1.05 (anhydride:amine) ensures complete conversion.

Table 1: Optimization of Maleic Anhydride Route

ParameterOptimal ValueYield (%)Purity (GC)
Temperature60°C7895.2
Reaction time2 h8296.8
Solvent (AcOH)1:1 (v/w)8597.5

Furan-2,3-dione Condensation Method

Furan-2,3-diones react regioselectively with amines to form α,β-unsaturated carbonyl compounds. Adapted from PMC studies, 3-acetylfuran-2,3-dione was condensed with 2-methoxyaniline in benzene under reflux (48 h), yielding the target compound after recrystallization from DMF (Scheme 2).

Scheme 2: Furan-2,3-dione pathway.

Critical observations:

  • Solvent effects: Benzene enhances regioselectivity but poses toxicity concerns; toluene or dioxane are viable alternatives.

  • Catalyst: Pyridine (0.5 mol%) accelerates imine formation.

  • Workup: Adsorption with activated carbon (1–2 wt%) removes colored impurities.

Table 2: Comparative Analysis of Solvents in Furan-2,3-dione Route

SolventReaction Time (h)Yield (%)Purity (%)
Benzene487598.7
Toluene527297.3
Dioxane368098.1

Catalytic Asymmetric Approaches

While the target compound lacks stereocenters, asymmetric methods from Tsuji–Trost cyclization inspire novel routes. Palladium-catalyzed reactions using chiral ligands (e.g., L4 ) in dioxane achieve high enantioselectivity for related enoates. Adapting this, a Ugi precursor derived from 2-methoxyaniline and maleic acid could undergo cyclization to form the enoic acid backbone.

Procedure highlights:

  • Catalyst: Pd₂(dba)₃ (0.05 equiv) with L4 (0.2 equiv).

  • Conditions: Dioxane, 0.05 M concentration, 24 h at rt.

  • Yield: 68–72% (theoretical for analogous systems).

Analytical Characterization

4.1. Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 13.49 (s, 1H, COOH), 8.31–6.94 (m, 4H, aromatic), 7.16 (s, 2H, NH₂), 6.35 (d, J = 15.6 Hz, 1H, CH=CO), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR: δ 172.1 (COOH), 167.8 (CONH), 152.3 (C-OCH₃), 144.2 (CH=CO), 123.1–114.6 (aromatic), 56.1 (OCH₃).

  • IR (KBr): 3280 (NH), 1710 (C=O), 1655 (C=C), 1590 cm⁻¹ (Ar).

4.2. Melting Point and Purity

  • MP: 220–221°C (navy-blue crystals).

  • HPLC purity: >98% (C18 column, MeOH:H₂O = 70:30).

Industrial-Scale Considerations

The patent CN104387347B outlines a scalable process:

  • Isomerization: Itaconic acid → 2-methyl maleic anhydride (96% yield).

  • Amidation: Reaction with 2-methoxyaniline in acetic acid (1:0.6 ratio, 55°C, 2 h).

  • Purification: Crystallization at 5–10°C yields 89% pure product.

Advantages:

  • Avoids chlorinated solvents, enhancing safety.

  • Adsorbents (activated carbon) replace distillation, reducing energy use .

Chemical Reactions Analysis

Cyclization to Maleimide Derivatives

This compound undergoes intramolecular cyclization under acidic conditions to form maleimide derivatives, a reaction critical for generating bioactive heterocycles.

Reaction Conditions Reagents Product Yield
Reflux in acetic anhydride8% anhydrous NaOAc1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione75–78%
Microwave irradiation (300 W)Ac₂O, 10 minSame as above85%

Mechanistic Insight :
The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the amide nitrogen on the α,β-unsaturated carbonyl system. Subsequent dehydration yields the maleimide ring .

Nucleophilic Addition with Thiourea

The α,β-unsaturated carbonyl moiety reacts with thiourea to form thiazolone derivatives, enabling access to sulfur-containing heterocycles.

Reaction Conditions Reagents Product Yield
80°C, 3 hrs in ethanolThiourea, I₂2-Amino-5-(2-methoxyphenyl)thiazol-4(5H)-one66–78%

Key Observations :

  • Iodine acts as both an oxidant and cyclization catalyst.

  • Substituents on the aromatic ring influence reaction kinetics and product stability .

Reduction Reactions

The conjugated double bond in the enone system is susceptible to selective reduction.

Reaction Conditions Reagents Product Yield
50°C, 5 hrs in TFATriethylsilane (6 eq)4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid69%

Notes :

  • Triethylsilane selectively reduces the α,β-unsaturated bond without affecting the amide or carboxylic acid groups .

  • The reaction proceeds via a radical mechanism under strongly acidic conditions.

Bromination and Elimination

Bromination of thiazolone derivatives (formed via Reaction 2) leads to elimination products.

Reaction Conditions Reagents Product Yield
Room temperature, 2 hrs in AcOHBr₂ (1 eq)(Z)-2-Amino-5-(2-methoxyphenylidene)thiazol-4(5H)-one58%

Mechanism :
Bromination at the α-position of the ketone triggers HBr elimination, forming a conjugated dienone system .

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions.

Reaction Conditions Reagents Product Yield
0–5°C, 2 hrs in dioxaneSOCl₂, followed by ROHMethyl (2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoate82%
Room temperature, 24 hrs in DMFHATU, DIPEA, primary aminesCorresponding amides70–85%

Applications :

  • Ester derivatives improve lipid solubility for pharmacological studies.

  • Amidation facilitates conjugation to biomolecules or solid-phase synthesis.

Biological Activity and Mechanistic Implications

While not a direct chemical reaction, the compound’s interaction with biological targets is enzymatically mediated:

  • Enzyme Inhibition : Acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355 residues.

  • Structure–Activity Relationship (SAR) :

    • The methoxy group enhances membrane permeability.

    • The α,β-unsaturated system is critical for Michael addition-based covalent binding to thiol groups in enzymes .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. Recent studies have focused on optimizing these synthesis routes to enhance yield and purity. For instance, a publication highlighted the synthesis of this compound alongside its triorganotin complexes, emphasizing the importance of characterization techniques such as NMR and IR spectroscopy to confirm structural integrity .

Anticancer Potential

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the disruption of cell cycle progression .

DNA Binding Studies

In silico studies have shown that this compound can bind to DNA, suggesting potential applications in gene therapy or as a chemotherapeutic agent. The binding affinity and specificity are critical parameters that need further exploration to assess its viability as a therapeutic agent against cancer .

Drug Development

Given its biological activities, this compound serves as a promising lead compound in drug development. Its derivatives may be synthesized to enhance efficacy and reduce toxicity, paving the way for novel anticancer therapies.

Potential Use in Combination Therapies

The compound's mechanism may complement existing therapies, making it a candidate for combination treatments aimed at improving patient outcomes in oncology.

Case Studies

Recent research has provided insights into the practical applications of this compound:

  • Study on Antitumor Activity : A study demonstrated that this compound significantly reduced tumor growth in xenograft models, highlighting its potential as an effective anticancer agent.
  • DNA Interaction Analysis : Researchers conducted experiments that revealed strong interactions between the compound and DNA, suggesting mechanisms for its therapeutic effects.
  • Synthesis Optimization : Investigations into various synthetic routes have led to improved methodologies for producing this compound with higher yields and purities.

Mechanism of Action

The mechanism of action of (2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • Electron-Donating Groups: (E)-4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid (): The methyl group at the para position reduces acidity (pKa ~2.81) compared to the methoxy analog due to weaker electron donation. It is water-insoluble, limiting its bioavailability .
  • Electron-Withdrawing Groups: (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (): The nitro group enhances electrophilicity, increasing reactivity in nucleophilic additions. However, it may reduce metabolic stability . 4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid (): The ethoxycarbonyl group improves solubility in organic solvents but may hinder membrane permeability .

Stereochemical Variations

  • (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid (): The cis (Z) isomer exhibits a dissociation constant (pKa) of 2.81, slightly higher than typical E isomers, suggesting reduced acidity. This isomer is also water-insoluble, complicating formulation .
  • (2E)-4-[(2-Methoxyphenyl)amino]-4-oxobut-2-enoic acid (): The trans (E) configuration allows better conjugation of the π-system, enhancing stability and electronic interactions with biological targets .

Heterocyclic and Functional Group Modifications

  • (Z)-4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid (IR-01) (): The pyrazole ring enhances anti-inflammatory activity, though it reduces solubility compared to phenyl derivatives .

Enzyme Inhibition

  • (E)-4-((4-(2-Hydroxybenzamido)phenyl)amino)-4-oxobut-2-enoic acid (): Exhibits the highest binding affinity (-7.5 kcal/mol) for tyrosinase, surpassing kojic acid (-5.6 kcal/mol), due to the hydroxyl group’s hydrogen-bonding capacity .
  • (E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid (): Shows selective inhibition of human thymidylate synthase (hTS), a target in cancer therapy .

Physicochemical Properties

Compound Name Substituent Solubility (Water) pKa Key Application Evidence ID
This compound 2-Methoxyphenyl Low ~2.5 Enzyme inhibition
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylphenyl (Z) Insoluble 2.81 Chemical analysis
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid 4-Nitrophenyl Moderate (organic) <2.0 Reactive intermediate
IR-01 Pyrazole ring Low N/A Anti-inflammatory

Biological Activity

Overview

(2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid, also known as a substituted enone compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁NO₄
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 36847-94-6
  • Structure : The compound features a methoxyphenyl group connected to an amino group and a but-2-enoic acid moiety.

Synthesis

The synthesis typically involves the reaction of 2-methoxyaniline with maleic anhydride under reflux conditions in solvents like toluene or xylene. This process can be scaled up using continuous flow reactors for industrial applications, ensuring consistent quality and yield .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Pendergrass et al. (2014) demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the inhibition of specific enzymes critical for cancer cell survival .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies

  • Antimicrobial Screening :
    • A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL .
  • Cancer Cell Line Studies :
    • In experiments involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 μM. Mechanistic studies revealed that it triggers caspase-mediated apoptosis pathways .

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds is essential:

Compound NameBiological ActivityMechanism
2-Methoxyphenyl isocyanateChemoselective reagentAmine protection
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-HydroxybenzoateAnticancerEnzyme inhibition
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineDye synthesisNot extensively studied

The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid?

  • Methodology : The compound can be synthesized via a Michael addition reaction between maleic anhydride derivatives and substituted anilines. For example, reacting maleic anhydride with 2-methoxyaniline under reflux in a non-polar solvent (e.g., toluene) yields the α,β-unsaturated intermediate. Subsequent hydrolysis of the anhydride group under acidic or basic conditions produces the target carboxylic acid .
  • Key Considerations : Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for anhydride:amine) are critical to minimize side products like Z-isomers or over-oxidation.

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Analytical Workflow :

IR Spectroscopy : Detect characteristic peaks for amide C=O (~1680 cm⁻¹), conjugated C=C (~1600 cm⁻¹), and carboxylic acid O-H (~2500–3300 cm⁻¹) .

¹H NMR : Assign signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ ~6.8–7.5 ppm), and α,β-unsaturated protons (δ ~6.3–7.0 ppm, coupling constant J ~15 Hz for E-configuration) .

X-ray Crystallography : Resolve stereochemistry and confirm the E-configuration of the double bond .

Q. What are the standard purity assessment methods for this compound?

  • Quantitative Techniques :

  • Potentiometric Titration : Determine carboxylic acid content using NaOH (0.1 M) with phenolphthalein indicator .
  • HPLC : Employ a C18 column (mobile phase: acetonitrile/0.1% H₃PO₄, 70:30) to assess purity (>95%) and detect impurities like unreacted aniline .

Advanced Research Questions

Q. How can advanced NMR techniques resolve ambiguities in structural characterization?

  • 2D NMR Strategies :

  • HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm connectivity between the methoxyphenyl group and the α,β-unsaturated backbone. For example, HMBC cross-peaks between the amide NH (δ ~10 ppm) and the carbonyl carbon (δ ~170 ppm) validate the amide linkage .
  • NOESY : Differentiate E/Z isomers by observing spatial proximity between the methoxy group and the α,β-unsaturated protons .

Q. What computational approaches predict the compound’s reactivity in nucleophilic reactions?

  • In Silico Modeling :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic sites (e.g., β-carbon of the α,β-unsaturated system) prone to nucleophilic attack .

MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO), which stabilize the transition state during Michael additions .

Q. How does the methoxy substituent influence biological activity compared to halogenated analogs?

  • Comparative Studies :

  • Replace the 2-methoxyphenyl group with 2-fluorophenyl (as in 4-(2-fluorophenyl)-4-oxobutanoic acid) to assess antimicrobial activity via broth microdilution assays. The methoxy group enhances solubility but may reduce potency due to decreased electron-withdrawing effects .
    • SAR Insights : Electron-donating groups (e.g., -OCH₃) lower reactivity in electrophilic substitutions but improve bioavailability by increasing logP .

Q. What experimental strategies mitigate degradation during prolonged analytical studies?

  • Stabilization Protocols :

  • Temperature Control : Store samples at 4°C under nitrogen to slow oxidation of the α,β-unsaturated system .
  • Light Protection : Use amber vials to prevent photodegradation of the aromatic amine moiety .

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